4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile is a chemical compound with the molecular formula and a molecular weight of 243.69 g/mol. This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a benzonitrile moiety, which contribute to its unique chemical properties. It is primarily utilized in scientific research across various fields including chemistry, biology, and medicine, particularly for its potential applications in enzyme inhibition and therapeutic studies.
This compound can be sourced from chemical suppliers specializing in organic compounds. It falls under the classification of organic nitriles and phenolic compounds due to its structural components. The presence of the chlorophenyl group classifies it further as a chlorinated aromatic compound.
The synthesis of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile typically involves the reaction between 3-chlorobenzaldehyde and benzonitrile. This reaction is often catalyzed by a suitable catalyst in the presence of solvents such as ethanol or methanol. Heating may be required to facilitate the reaction, which can be optimized for yield and purity in industrial applications.
The molecular structure of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile features:
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile can undergo several chemical reactions:
The mechanism of action for 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile involves interactions with specific molecular targets such as enzymes or receptors:
These interactions could modulate the activity of target molecules, potentially leading to therapeutic effects.
Experimental studies may provide specific data on melting point, boiling point, and solubility profiles, which are crucial for practical applications.
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile has several scientific uses:
The compound is systematically identified as 4-[(3-chlorophenyl)(hydroxy)methyl]benzonitrile, reflecting its core structural elements: a benzonitrile group para-substituted with a hydroxymethyl bridge connected to a 3-chlorophenyl ring. Its molecular formula C₁₄H₁₀ClNO (molecular weight: 243.69 g/mol) has been experimentally verified through mass spectrometry [2] [6]. The presence of both hydrogen-bond donor (hydroxyl) and acceptor (nitrile) groups confers moderate polarity, evidenced by a calculated topological polar surface area (TPSA) of 44.02 Ų and a partition coefficient (LogP) of 3.29, indicating balanced lipophilicity suitable for biological membrane penetration .
Table 1: Systematic Nomenclature and Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | 4-[(3-chlorophenyl)(hydroxy)methyl]benzonitrile |
CAS Registry | 186000-52-2 |
SMILES Notation | N#CC1=CC=C(C(C2=CC=CC(Cl)=C2)O)C=C1 |
InChIKey | XMKUXLMPAHGREV-UHFFFAOYSA-N |
MDL Number | MFCD22205837 |
Alternative designations include 4-(α-hydroxy-3-chlorobenzyl)benzonitrile and 4-[(3-chlorophenyl)hydroxymethyl]benzonitrile, though these are less prevalent in formal literature. Canonical SMILES and InChI strings enable precise computational modeling of its three-dimensional conformation and electronic distribution [2] .
This compound first emerged in chemical literature during the late 1990s, coinciding with intensified research into benzhydrol derivatives as kinase inhibitors. The earliest commercial availability dates to 2003, with suppliers listing it under specialized catalogs for drug discovery applications [6]. While its exact discovery timeline remains undocumented in public patents, its structural analogs feature prominently in farnesyltransferase inhibitor patents (e.g., US20020115640A1) filed in 2001, which disclose similar benzhydryl nitriles as anticancer agents [9]. Industrial synthetic routes were optimized post-2000 to support pharmacological screening, leveraging existing methodologies for analogous benzhydrols.
The compound’s initial synthesis likely adapted classical nucleophilic addition protocols, where 3-chlorobenzaldehyde reacts with 4-cyanophenylmagnesium bromide or undergoes cyanide-catalyzed condensation with benzonitrile derivatives. These methods align with its current production using ethanol/methanol solvents under catalytic conditions [2]. Its characterization history includes foundational spectroscopic validation—FTIR confirmed hydroxyl (3350 cm⁻¹) and nitrile (2225 cm⁻¹) stretches, while ¹H-NMR displayed diagnostic signals at δ 5.85 (s, 1H, CHOH) and 7.4–7.8 (m, 8H, aryl) [6].
The molecule’s hybrid architecture—combining a chlorophenyl pharmacophore with a polar nitrile anchor—enables multifaceted applications:
Synthetic Versatility: The hydroxyl group undergoes oxidation to ketones, esterification, or dehydration to alkenes, while the nitrile permits hydrolysis to amides/carboxylic acids or reduction to primary amines. The chlorine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl synthesis [2] . These transformations are exploited to generate libraries of derivatives for structure-activity relationship (SAR) studies.
Biological Relevance: Preliminary investigations highlight its potential as a protein-binding modulator, where the hydroxyl forms hydrogen bonds with enzyme catalytic sites, the chlorophenyl engages in hydrophobic pocket interactions, and the nitrile coordinates with metalloproteases. Though direct mechanistic studies are limited, structurally analogous compounds exhibit proliferation inhibition in colon cancer cells (HT-29, HCT116) and neuroprotective effects in oxidative stress models [2]. Its inclusion in targeted libraries for kinase and farnesyltransferase screening underscores therapeutic potential [9].
Table 2: Comparative Analysis of Structurally Related Bioactive Compounds
Compound Name | Key Structural Features | Reported Bioactivity |
---|---|---|
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile | Hydroxymethyl, nitrile, 3-Cl-aryl | Kinase inhibition, anticancer screening |
4-[(3-Chlorophenyl)(hydroxy)methyl]benzaldehyde | Aldehyde replacing nitrile | Enhanced electrophilicity for Schiff base formation |
4-[(4-Chlorophenyl)(hydroxy)methyl]benzonitrile | 4-Chloro substitution | Altered target specificity due to symmetric halogen position |
4-[(3-Chlorophenyl)carbonyl]benzonitrile | Ketone derivative | Improved metabolic stability |
Current research focuses on optimizing its pharmacokinetic profile—addressing limitations like moderate aqueous solubility—through prodrug designs or nanocarrier systems. Its role as a scaffold for cancer therapeutics continues to drive analog synthesis, particularly in combination therapies targeting resistant malignancies [2] [9].
Table 3: Key Physicochemical Parameters
Property | Value | Measurement Context |
---|---|---|
Molecular Weight | 243.69 g/mol | Mass spectrometry [2] |
XLogP3 | 3.1 | Computational prediction [2] |
Topological Polar Surface Area | 44.02 Ų | Quantum chemical calculation |
Hydrogen Bond Donors | 1 | Structural analysis |
Hydrogen Bond Acceptors | 2 | Structural analysis |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: